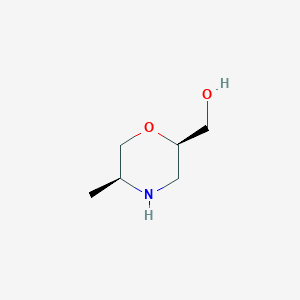
((2R,5S)-5-Methylmorpholin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,5S)-5-Methylmorpholin-2-yl)methanol: is a chiral compound with a morpholine ring substituted with a methyl group at the 5th position and a hydroxymethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from (S)-proline: One method involves the reaction of (S)-proline with pivalaldehyde and trifluoroacetic acid in pentane, followed by further reactions with diisopropylamine, butyllithium, and iodomethane to yield the desired product.
Industrial Production Methods: Industrial production methods for ((2R,5S)-5-Methylmorpholin-2-yl)methanol typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Various alcohol derivatives.
Substitution Products: Halogenated compounds and other functionalized derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Industry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ((2R,5S)-5-Methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxymethyl group can form hydrogen bonds with active sites, while the morpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- (2R,5S)-5-(4-aminobenzyl)pyrrolidin-2-yl](phenyl)methanol : Similar in structure but with different substituents.
- (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate : Contains a piperazine ring instead of a morpholine ring.
Uniqueness:
- Structural Features: The presence of both a morpholine ring and a hydroxymethyl group makes ((2R,5S)-5-Methylmorpholin-2-yl)methanol unique.
- Chirality: The specific (2R,5S) configuration contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2R,5S)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
LXFMWDJIAVDCQU-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CO[C@H](CN1)CO |
Canonical SMILES |
CC1COC(CN1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methyl-1,4,9-triazaspiro[5.5]undecane-3,5-dione](/img/structure/B14029459.png)
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
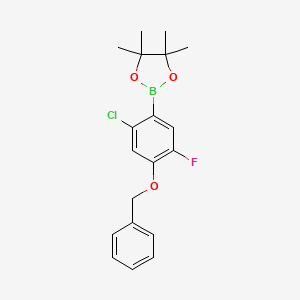
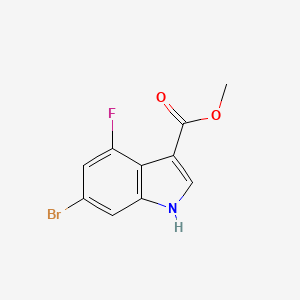
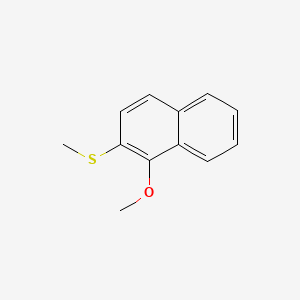
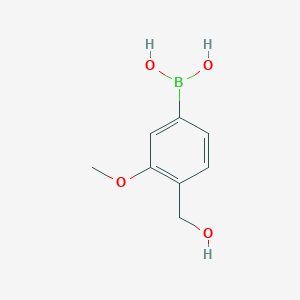
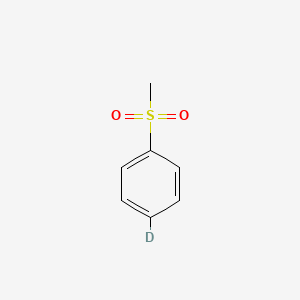
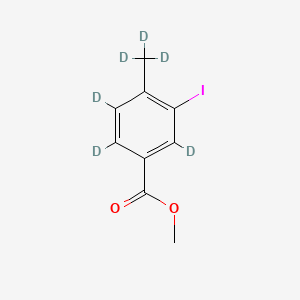

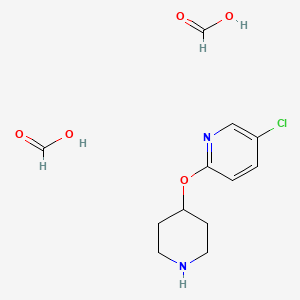



![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
